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Glucose oxime hexakis(trimethylsilyl)

Cat. No.: B1168928
CAS No.: 120850-89-7
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Description

Contextual Significance of Carbohydrate Derivatization in Chemical Analysis

Carbohydrates, such as glucose, are characterized by their high polarity and low volatility due to the presence of multiple hydroxyl groups. restek.com These properties make their direct analysis by techniques like gas chromatography (GC) challenging. restek.comwmich.edu Derivatization is a chemical process that modifies the structure of an analyte to make it more suitable for a specific analytical method. restek.com For carbohydrates, derivatization aims to:

Increase Volatility: By replacing the polar hydroxyl groups with less polar functional groups, the boiling point of the carbohydrate is lowered, allowing it to be vaporized without decomposition in a GC inlet. restek.com

Enhance Thermal Stability: The resulting derivatives are often more resistant to degradation at the high temperatures required for GC analysis. capes.gov.br

Improve Chromatographic Separation: Derivatization can lead to better-resolved peaks and reduced tailing in chromatographic separations. restek.com

Facilitate Mass Spectrometric Identification: The fragmentation patterns of derivatized carbohydrates in a mass spectrometer can provide valuable structural information. chalmers.se

Overview of Trimethylsilylated Sugar Derivatives in Contemporary Research

Trimethylsilylation is a widely employed derivatization technique for carbohydrates. wmich.edu It involves the reaction of the sugar's hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) ethers. wmich.edunih.gov

A significant challenge in the silylation of reducing sugars like glucose is the formation of multiple anomeric forms (α and β isomers) in solution, which can result in multiple peaks for a single sugar in a chromatogram, complicating analysis. chromforum.org To address this, a two-step derivatization process is often used. The first step is oximation, which converts the open-chain aldehyde or ketone group of the sugar into an oxime. restek.comnih.gov This is then followed by silylation of the hydroxyl groups. This oximation step effectively "locks" the sugar in its acyclic form, which typically results in the formation of only two isomers (syn and anti) of the oxime derivative, simplifying the resulting chromatogram. restek.com

The resulting trimethylsilyl oxime derivatives, such as Glucose oxime hexakis(trimethylsilyl), are well-suited for GC-MS analysis and have been instrumental in various research applications, including metabolomics and the analysis of food composition. chromforum.orgresearchgate.net

Table 1: Properties of Glucose Oxime Hexakis(trimethylsilyl)

Property Value
Chemical Formula C24H61NO6Si6
Molecular Weight 628.3 g/mol
Synonyms D-Glucose, 2,3,4,5,6-pentakis-O-(trimethylsilyl)-, O-(trimethylsilyl)oxime; Glucose oxime, hexa-TMS

Data sourced from PubChem CID 553836 nih.gov

Historical Perspectives on Glucose Derivatization for Analytical Applications

The journey to modern carbohydrate analysis has been marked by several key developments in derivatization techniques. Early attempts to analyze sugars by GC were hampered by their lack of volatility. wmich.edu One of the initial successful approaches was the formation of alditol acetates, which involves the reduction of the sugar's carbonyl group followed by acetylation of the hydroxyl groups. wmich.edu While effective in producing a single peak per sugar, this method can be time-consuming. wmich.edu

The advent of silylation represented a significant leap forward. The first silylated sugar was reported in 1956. wmich.edu A pivotal moment came in 1963 when Sweeley and colleagues developed a straightforward method for silylating sugars using hexamethyldisilizane and trimethylchlorosilane in pyridine (B92270). wmich.edu This opened the door for the widespread application of GC to carbohydrate analysis.

Further refinements led to the two-step oximation-silylation procedure. This approach was found to be particularly advantageous for reducing the complexity of chromatograms for reducing sugars by minimizing the number of derivative peaks. restek.com This method has since become a standard and robust technique in many analytical laboratories for the detailed profiling of carbohydrates.

Table 2: Timeline of Key Developments in Glucose Derivatization for GC Analysis

Year Development Significance
1956 First silylated sugar reported. wmich.edu Initial demonstration of silylation for carbohydrate analysis.
1963 Sweeley et al. develop a simple silylation method for sugars. wmich.edu Made GC analysis of carbohydrates more accessible and practical.
Late 1960s/Early 1970s Introduction of oximation prior to silylation. Simplified chromatograms by reducing the number of anomeric peaks. restek.com

Properties

CAS No.

120850-89-7

Molecular Formula

C10H13N

Synonyms

Glucose oxime hexakis(trimethylsilyl)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Glucose Oxime Hexakis Trimethylsilyl

Precursor Compounds and Starting Materials in Derivatization

The primary precursor for Glucose oxime hexakis(trimethylsilyl) is D-glucose.

D-Glucose (C₆H₁₂O₆) is an aldohexose, a monosaccharide that contains an aldehyde group in its open-chain form. Although D-glucose exists predominantly in cyclic pyranose forms in aqueous solutions, a small equilibrium proportion exists as the reactive open-chain aldehyde, which is essential for the initial oximation reaction wikipedia.orgjuniperpublishers.com.

Hydroxylamine (B1172632) (NH₂OH) is the reagent used for the oximation reaction. It is typically employed as an aqueous solution or in the form of one of its stable salts, such as hydroxylamine hydrochloride wikipedia.org.

Oxime Formation Protocols

The first critical step is the conversion of the aldehyde group of D-glucose into an oxime functionality. This reaction is known as oximation.

The oximation reaction involves the condensation of D-glucose with hydroxylamine.

Reaction Principle: Hydroxylamine reacts with the aldehyde group present in the open-chain form of glucose to produce glucose oxime juniperpublishers.comwikipedia.org.

Reaction Conditions: Oximation of reducing sugars like glucose is typically performed under mild, often aqueous conditions juniperpublishers.commdpi.com. Equimolar quantities of the reactants can be employed mdpi.com. Reaction durations can vary significantly; microwave-assisted protocols have demonstrated completion in as little as 30 minutes juniperpublishers.commdpi.com. In traditional laboratory settings, reactions may proceed over several hours at elevated temperatures (e.g., 60 °C) or even overnight at room temperature. Solvents such as pyridine (B92270) are commonly used, sometimes followed by evaporation to isolate the product wordpress.com. Aniline can also serve as a catalyst or additive in this process mdpi.com. For analytical purposes, anhydrous conditions are sometimes achieved by removing water through co-evaporation with a suitable solvent like benzene (B151609) kyushu-u.ac.jp.

Here's a table summarizing general reaction conditions for oximation:

ParameterTypical ConditionsSource
Reagents Hydroxylamine (or its salts like hydroxylamine hydrochloride) wikipedia.orgflybase.org
Reactant Ratio Equimolar quantities of sugar and aminooxy compound mdpi.com
Solvent Aqueous conditions, Pyridine, Anhydrous ethanol mdpi.comwordpress.comkyushu-u.ac.jp
Temperature Room temperature to 60 °C; Microwave-assisted can be higher juniperpublishers.commdpi.comwordpress.com
Reaction Time 30 minutes (microwave-assisted) to overnight (traditional methods, e.g., 3-48 hours) juniperpublishers.commdpi.comwordpress.com
Catalyst/Additive Aniline (optional) mdpi.com

D-glucose predominantly exists in cyclic hemiacetal forms (pyranose and furanose rings) in solution wikipedia.org. For the oximation reaction to occur, glucose must exist in its open-chain aldehyde form wikipedia.orgjuniperpublishers.com. The reaction involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon (C-1) of the aldehyde group juniperpublishers.comwikipedia.org.

The formation of glucose oxime typically yields a mixture of isomers. Initially, ring-opened E/Z oxime isomers are formed. In aqueous solutions, these isomers can exist in equilibrium with ring-closed glycosidic forms, though the E/Z oximes are often the major products mdpi.comnih.gov. The oxime linkage is known for its stability, being resistant to both acid and glycosidase-mediated hydrolysis juniperpublishers.commdpi.comresearchgate.net.

A key advantage of forming the oxime derivative for GC analysis is that it "locks" the anomeric center (C-1) of the reducing sugar, preventing the interconversion of multiple tautomers that would otherwise result in numerous peaks upon silylation. Instead, the silylation of the syn (E) and anti (Z) isomers of the glucose oxime results in typically only two distinct trimethylsilyl-oxime derivatives, which are resolvable by GC-MS chromforum.orgresearchgate.net.

Trimethylsilylation Procedures

Following the oximation, all reactive hydrogen atoms, particularly those on the hydroxyl groups of the glucose oxime and the oxime nitrogen itself, are replaced with trimethylsilyl (B98337) (TMS) groups. This per-trimethylsilylation is critical to render the molecule volatile and thermally stable for GC analysis researchgate.netaliyuncs.comgcms.czwikipedia.org. The product, Glucose oxime hexakis(trimethylsilyl), implies six TMS groups: five on the hydroxyl oxygens and one on the oxime oxygen.

Trimethylsilylation typically involves reagents that transfer a trimethylsilyl group (–Si(CH₃)₃) to active hydrogens.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : This is a widely used and highly reactive silylating reagent effective for derivatizing hydroxyl, carboxyl, and amino groups aliyuncs.comresearchgate.net. It is often preferred in GC-FID applications due to the high volatility of its trifluoroacetamide (B147638) by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide), which elute early in the chromatogram and minimize interference with analyte peaks aliyuncs.comtcichemicals.comresearchgate.net.

Trimethylchlorosilane (TMCS) : Also known as chlorotrimethylsilane (B32843), TMCS is an organosilicon compound primarily employed as a catalyst to enhance the reactivity of other silylating agents, such as BSA or BSTFA aliyuncs.comwikipedia.orgtcichemicals.comgelest.com. While rarely used alone in analytical applications, its addition (typically 1-20%) significantly improves the derivatization efficiency, especially for sterically hindered hydroxyl groups and secondary amines aliyuncs.comtcichemicals.comresearchgate.net. The reaction byproduct is hydrochloric acid aliyuncs.com.

N-Trimethylsilylimidazole (TMSI) : TMSI is considered a very strong and highly reactive silylating agent for hydroxyl and carboxyl groups, including those that are sterically hindered gcms.cztcichemicals.comgelest.com. It can even effectively derivatize sugars in the presence of minor amounts of water gcms.cz.

N,O-Bis(trimethylsilyl)acetamide (BSA) : Similar to BSTFA, BSA is highly reactive towards compounds containing hydroxyl, carboxyl, and nitrogenous groups. For the trimethylsilylation of sugars, BSA is typically used in conjunction with catalytic amounts of TMCS tcichemicals.com.

Combinations of these reagents are frequently employed. For example, BSTFA combined with TMCS (e.g., in a 5:1 v/v ratio or with 1-20% TMCS) is a common and effective mixture, as TMCS significantly boosts the silylating power of BSTFA, ensuring more complete derivatization, particularly for challenging functional groups aliyuncs.comtcichemicals.comresearchgate.netmdpi.com.

Optimizing reaction parameters is crucial to achieve complete and efficient trimethylsilylation.

Temperature and Time: These variables significantly influence the completeness and rate of derivatization mdpi.com. Reaction times and temperatures can vary depending on the specific silylating agents and the compound's structure. For instance, complete trimethylsilylation of amino acids using BSTFA + TMCS may require heating for 2.5 hours at 150 °C researchgate.net. Other protocols suggest 15 minutes at 60 °C researchgate.net. For complete trimethylsilylation of compounds with multiple hydroxyl groups, such as steroids, reactions with N-trimethylsilylimidazole (SIM) have been reported to take 1 to 5 hours at 100 °C wordpress.com. The reactivity order of hydroxyl groups (primary > secondary > tertiary alcohols) also plays a role, with less hindered groups derivatizing more readily aliyuncs.com.

Solvent Systems: An appropriate solvent is essential for effective derivatization. Pyridine is a popular choice for silylation reactions, especially when using chlorosilanes like TMCS, because it acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction equilibrium towards product formation wordpress.comgcms.cztcichemicals.com. Other solvents such as acetonitrile (B52724) are also suitable tcichemicals.comresearchgate.net. For optimal results, it is imperative to remove all water from the sample before adding the silylating reagents, often achieved by evaporating the aqueous sample to dryness under a stream of dry nitrogen or through azeotropic distillation researchgate.net. It is generally recommended to use an excess of the silylating reagent, typically at least a two-to-one molar ratio of the silylating agent per active hydrogen in the compound researchgate.net.

Here's a table summarizing general reaction conditions for trimethylsilylation:

ParameterTypical ConditionsSource
Reagents BSTFA + TMCS (e.g., 1-20% TMCS), TMSI, BSA + TMCS aliyuncs.comgcms.cztcichemicals.comresearchgate.net
Reactant Ratio At least 2:1 molar ratio of silylating reagent per active hydrogen researchgate.net
Solvent Pyridine, Acetonitrile. Ensure dry conditions. wordpress.comgcms.cztcichemicals.comresearchgate.net
Temperature 60 °C (15 minutes) to 150 °C (2.5 hours); 100 °C (1-5 hours) for certain compounds wordpress.comresearchgate.netmdpi.com
Pre-treatment Complete removal of water from samples (evaporation under N₂, azeotropic removal) researchgate.net

Comparative Analysis of One-Step versus Multi-Step Derivatization Pathways

The derivatization of reducing sugars like glucose for GC-MS analysis presents a challenge due to their ability to exist in various tautomeric forms (e.g., open-chain, α-pyranose, β-pyranose, furanose). Direct trimethylsilylation of underivatized reducing sugars typically leads to the formation of multiple isomeric peaks in the gas chromatogram, complicating identification and accurate quantification nih.govrestek.comosu.edupsu.edursc.orgpsu.edurestek.com. Studies have shown that mere silylation can result in as many as seven distinct derivatives for monosaccharides, making data interpretation cumbersome researchgate.net.

To circumvent this issue, the formation of an oxime derivative prior to silylation is a widely adopted strategy. This approach effectively "locks" the reducing sugar in its open-chain form, preventing anomeric interconversions and significantly simplifying the chromatographic profile nih.govosu.edupsu.edursc.orgpsu.edurestek.com.

Multi-Step (Two-Step) Derivatization Pathway

The most common and robust approach for synthesizing Glucose oxime hexakis(trimethylsilyl) involves a two-step derivatization procedure:

Oxime Formation (Methoximation): The initial step involves the condensation reaction between the reducing sugar (glucose) and hydroxylamine hydrochloride (NH2OH·HCl). This reaction converts the aldehyde group of glucose into a stable oxime. Typically, the dried sugar sample is dissolved in pyridine, followed by the addition of hydroxylamine hydrochloride in pyridine solution osu.edursc.orgnih.gov. Gentle heating, often around 70-85°C for approximately 30 minutes, is applied to facilitate the reaction. The removal of the water byproduct during this condensation reaction drives the equilibrium towards complete oxime formation, enhancing the yield and chromatographic signals osu.edu. This preliminary step is crucial as it eliminates the multiple peaks arising from the mutarotation equilibrium of reducing sugars psu.edu.

Silylation: Following oxime formation, the remaining active hydroxyl groups (five in glucose) and the hydroxyl group of the newly formed oxime are silylated. This is achieved by reacting the oxime derivative with trimethylsilylating reagents. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS), and trimethylsilyl imidazole (B134444) (TMSI) nih.govosu.edursc.orgpsu.edunih.govcore.ac.uk. These reagents are often used in combination, for instance, BSTFA containing 1% TMCS, in a solvent like pyridine rsc.org. The silylation step typically involves further heating, for example, 37°C for one hour or 60°C for 30 minutes rsc.orgnih.govchemijournal.com. This two-step process yields the Glucose oxime hexakis(trimethylsilyl) derivative, which, for reducing sugars, typically presents as two distinct peaks in GC, corresponding to the syn (E) and anti (Z) geometric isomers of the oxime restek.compsu.edursc.orgrestek.com.

One-Step Derivatization Pathway

While the two-step method is standard, some research indicates that a "one-pot" or seemingly "one-step" derivatization, where both methoximation and silylation reagents are added without an intermediate work-up, can be effective. For instance, a one-pot microwave-assisted derivatization of certain metabolites, including sugars and keto acids, has been reported to produce consistent results without forming multiple peaks or artifacts core.ac.uk. This suggests that under optimized conditions, the two derivatization reactions can proceed sequentially within a single reaction vessel, offering potential simplification in sample preparation protocols core.ac.uk. However, it is generally understood that the clear distinction and advantage of the oxime formation step lies in stabilizing the sugar's open-chain form before introducing TMS groups, thereby fundamentally reducing isomeric complexity, rather than simply combining reagents.

Comparative Summary of Derivatization Pathways

FeatureDirect TrimethylsilylationTwo-Step (Oxime + Silylation)One-Pot (Combined Oxime/Silylation)
Number of GC Peaks Multiple (up to 7 for glucose) researchgate.netTwo (syn and anti isomers) restek.compsu.edursc.orgrestek.comPotentially two (syn and anti) for reducing sugars, if conditions prevent other tautomerization core.ac.uk
Complexity of GC High, difficult quantification restek.comrestek.comSimplified, easier quantification rsc.orgrestek.comSimplified, similar to two-step in ideal cases core.ac.uk
Reagents Silylating agents (e.g., BSTFA) nih.govHydroxylamine HCl (Step 1), then silylating agents (Step 2) osu.edursc.orgnih.govCombined hydroxylamine HCl and silylating agents core.ac.uk
Reaction Conditions Typically anhydrous, heated nih.govAnhydrous solvent (pyridine), sequential heating steps osu.edursc.orgnih.govAnhydrous, possibly microwave-assisted, specific solvent and temperature conditions core.ac.uk
Primary Advantage Faster (fewer steps)Stabilizes open-chain form, reduces isomeric complexity nih.govosu.edupsu.edursc.orgpsu.edurestek.comPotentially faster hands-on time, may reduce sample handling, if optimized for specific analytes core.ac.uk
Primary Disadvantage Chromatographic complexity, poor quantification accuracy nih.govrestek.comosu.edupsu.edursc.orgpsu.edurestek.comRequires two distinct chemical steps researchgate.netOptimization might be more challenging to ensure complete reaction and prevent artifact formation for diverse metabolites, and may not fully eliminate issues with all sugars researchgate.netcore.ac.uk
Common Application Less common for reducing sugars in general metabolite profilingWidely used for carbohydrate analysis by GC-MS, particularly reducing sugars nih.govrsc.orgNiche applications where specific conditions allow for combined efficiency core.ac.uk

Factors Influencing Derivatization Efficiency and Product Isomerism

The efficiency of derivatization to form Glucose oxime hexakis(trimethylsilyl) and the resulting product isomerism are influenced by several critical factors:

Factors Influencing Derivatization Efficiency:

Reagent Selection and Concentration: The choice and concentration of both the oximation and silylation reagents are paramount. Hydroxylamine hydrochloride is universally used for oxime formation osu.edursc.orgnih.gov. For silylation, reagents like BSTFA, MSTFA, HMDS, TMCS, and TMSI are common, often in specific combinations (e.g., BSTFA + TMCS) to achieve complete substitution of all active hydrogens, including those on the oxime nitrogen and the five hydroxyl groups of glucose nih.govosu.edursc.orgcore.ac.uk. Incomplete silylation can lead to multiple peaks and reduced signal intensity nih.gov.

Solvent Conditions: Pyridine is a frequently used solvent for both the oximation and silylation steps due to its good solvent properties for carbohydrates and its basic nature, which can scavenge acidic byproducts (e.g., HCl from TMCS) osu.edursc.orgnih.govchemijournal.com. Anhydrous conditions are critical, as trimethylsilylating reagents and the resulting derivatives are highly susceptible to hydrolysis by moisture. Incomplete drying of samples or the presence of water in reagents can lead to incomplete derivatization or degradation of derivatives nih.govresearchgate.netcore.ac.uk.

Sample Matrix Effects: The composition of the sample matrix significantly influences derivatization efficiency and the analytical signal. Other compounds present in a complex biological matrix (e.g., amino acids, organic acids, other sugars, salts) can interfere with the derivatization process, leading to signal suppression or altered derivatization products for monosaccharides, including glucose researchgate.netmdpi.com. High concentrations of certain sugars or other analytes can also make it challenging to achieve complete dryness, further impeding efficient derivatization nih.gov.

Derivative Stability: Glucose oxime hexakis(trimethylsilyl) and other TMS derivatives are known to be sensitive to moisture and can degrade over time nih.govcore.ac.uk. Therefore, rapid analysis after derivatization and appropriate storage conditions (e.g., in sealed glass capillaries, avoiding air moisture) are necessary to maintain derivative integrity and ensure accurate quantification nih.govcore.ac.uk.

Factors Influencing Product Isomerism:

Geometric Isomerism of Oximes: The formation of an oxime from an aldehyde (like the C1 of glucose) or a ketone results in the creation of a carbon-nitrogen double bond. This bond allows for the existence of two geometric isomers: syn (E) and anti (Z) forms psu.edursc.orgcore.ac.uk. Both isomers of Glucose oxime hexakis(trimethylsilyl) are typically formed during derivatization.

Chromatographic Separation of Isomers: These syn and anti isomers typically exhibit different retention times when analyzed by GC, leading to two distinct peaks in the chromatogram for glucose oxime hexakis(trimethylsilyl) restek.compsu.edursc.orgpsu.edurestek.com. This is an expected outcome of the derivatization process designed to prevent tautomerization.

Relative Abundance of Isomers: The ratio of the syn to anti isomers can vary depending on the specific sugar and derivatization conditions. For aldohexoses, the syn (E) isomer often elutes first and is generally the major peak, with reported ratios ranging from 3:1 to 10:1 psu.edu.

GC Stationary Phase: The choice of GC stationary phase can significantly influence the separation and resolution of these syn and anti isomers. While they are usually well-separated, specific stationary phases might be chosen to either resolve them for detailed analysis or, in some cases, to make them co-elute, simplifying the chromatogram to a single peak if quantification of the total compound is the sole objective core.ac.uk. Silicone stationary phases, such as OV-1, OV-17, QF-1, and XE-60, have been utilized, with phenyl-methyl silicone phases often providing better chromatographic characteristics psu.educore.ac.uk.

Table 1: Retention Times and Isomer Information for Derivatized Glucose

Derivative TypeIsomers ObservedTypical GC PeaksCharacteristicsReference
Trimethylsilyl (TMS) Derivatives (without prior oxime formation)Multiple tautomeric formsUp to 7 peaks researchgate.netComplicated chromatograms, difficult for quantification due to overlapping peaks from various anomers nih.govrestek.comosu.edupsu.edursc.orgpsu.edurestek.com. restek.comresearchgate.net
Trimethylsilyl Oxime (TMSO) Derivatives (Glucose oxime hexakis(trimethylsilyl))syn (E) and anti (Z)2 peaks restek.compsu.edursc.orgrestek.comLocks reducing sugars in open-chain form, simplifying GC profile. The syn isomer typically elutes first and is the major peak (e.g., 3:1 to 10:1 ratio for aldohexoses) psu.edu. restek.compsu.edursc.orgrestek.com

Advanced Analytical Techniques for Characterization of Glucose Oxime Hexakis Trimethylsilyl

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

GC-MS serves as a powerful tool for both the structural elucidation and accurate quantification of Glucose oxime hexakis(trimethylsilyl) in diverse analytical contexts chemijournal.comnih.gov. This hyphenated technique leverages the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Trimethylsilylated compounds, including Glucose oxime hexakis(trimethylsilyl), are generally nonpolar, which dictates the choice of stationary phases in gas chromatography acs.org. Commonly employed capillary columns for their separation include those with 100% dimethylpolysiloxane and 5% phenyl 95% dimethylpolysiloxane stationary phases, such as DB-5MS, Optima 5 MS Accent, and DB-17MS chemijournal.comnih.govacs.org.

Electron Impact (EI) mass spectrometry, commonly operated at 70 eV, is the prevalent ionization technique for trimethylsilylated derivatives in GC-MS masonaco.orgnih.gov. The EI mass spectra of trimethylsilylated sugars, including Glucose oxime hexakis(trimethylsilyl), exhibit characteristic fragmentation patterns crucial for their identification researchgate.netresearchgate.net.

For methoxime-trimethylsilylated glucose, prominent fragment ions such as m/z 319 and m/z 323 have been identified as monitor ions due to their large mass numbers and relatively high intensities shimadzu.com. These ions can be particularly useful in studies involving isotopically labeled glucose, as they are expected to contain the labeled carbon atoms shimadzu.com. A common fragmentation pathway observed in trimethylsilylated carbohydrates involves the loss of a trimethylsilanol (B90980) group (TMSOH), which corresponds to a neutral loss of m/z 90 researchgate.net. For example, a fragment ion at m/z 451 can undergo this loss to yield an ion at m/z 361 researchgate.net. The fragmentation patterns of oxime-trimethylsilylated disaccharides are known to include fragments corresponding to a cyclic monosaccharide-TMS moiety (e.g., m/z 361) and fragments from an open-chain TMS-monosaccharide containing the oxime group (e.g., m/z 361 and m/z 538) researchgate.netresearchgate.net. Comprehensive compilations of mass fragmentation rules for trimethylsilylated small molecules provide valuable insights into diagnostic fragment ions, neutral losses, and typical ion ratios, which are essential for substructure assignment and unknown identification researchgate.netnih.gov.

The derivatization process for reducing sugars like glucose, which involves oximation followed by trimethylsilylation, yields syn and anti oxime isomers shimadzu.commasonaco.orgresearchgate.netrestek.comchromforum.orgrsc.org. These isomers are chromatographically separable, presenting as two distinct peaks for a single original sugar researchgate.netrestek.com. The ability to resolve these stereoisomeric and configurational variants, such as the alpha- and beta-stereoisomers in TMS-glucose derivatives and the syn- and anti-oxime isomers of TMS-oxime glucose derivatives, is paramount for accurate and unambiguous identification in complex samples researchgate.net. High-resolution GC-MS procedures are necessary to achieve adequate separation and confident determination of these closely related structures in carbohydrate analysis nih.gov. While the formation of multiple peaks from anomers can complicate direct quantification, the oximation step simplifies this to two distinct syn and anti peaks, allowing for quantitative accuracy by summing their respective peak areas chromforum.org.

Quantitative Analytical Methodologies Utilizing Trimethylsilylated Glucose Oxime

Quantitative analysis of sugars by GC-MS critically depends on the derivatization step to ensure their volatility and stability for chromatographic separation shimadzu.commasonaco.org. For precise quantification of Glucose oxime hexakis(trimethylsilyl), the use of internal standards is a standard practice to correct for variations introduced during sample preparation and the analytical run oup.comacs.orgresearchgate.net. Isotopically labeled internal standards are particularly effective in this regard, offering superior accuracy and precision by compensating for matrix effects and derivatization yield variability oup.commasonaco.orgacs.org. When a compound, like Glucose oxime hexakis(trimethylsilyl), produces multiple peaks (e.g., syn and anti isomers) due to derivatization, the quantitative measurement involves summing the peak areas of all contributing peaks for that specific compound chromforum.org. Targeted GC-MS methods, especially when coupled with stable isotope-labeled internal standards, are capable of achieving high levels of accuracy and precision in quantitative analysis oup.com.

Method Validation, Reproducibility, and Inter-Laboratory Comparability Studies

Method validation is a fundamental aspect of establishing reliable analytical procedures in metabolomics. Key parameters assessed during validation include selectivity, which measures the ability to accurately quantify the analyte in the presence of interferences; linearity, demonstrating a direct proportionality between signal and analyte concentration; and the linear dynamic range, defining the optimal concentration range for detection nih.gov. Reproducibility is paramount for ensuring that results can be meaningfully compared across different samples and experiments oup.com. For Glucose oxime hexakis(trimethylsilyl), a relative standard deviation (RSD) of 7.8% has been reported in a study, indicating good reproducibility for this specific compound nih.gov.

Intermediate precision and repeatability are also critical metrics evaluated during validation. Sources of variability, such as inconsistencies in sample preparation and data acquisition, as well as changes in instrument sensitivity over time, can impact intermediate precision nih.gov. The implementation of appropriate internal standards is crucial for minimizing technical errors and enhancing analytical precision, particularly when using broad-range silylation agents like MSTFA for derivatization mdpi.com. Inter-laboratory comparability studies are essential for standardizing experimental protocols and reporting formats, which facilitates the generation of globally valid metabolomics databases researchgate.net.

Data Normalization and Pre-processing Strategies in Metabolomics via GC-MS

The raw data acquired from GC-MS-based metabolomics experiments undergo a series of preprocessing steps to ensure data quality and comparability. These steps typically include peak detection, accurate sample alignment, and establishing peak correspondence across multiple samples bioconductor.orgnih.gov.

Normalization is a critical post-acquisition step designed to correct for unwanted variations that arise from differences in sample loading, matrix effects, derivatization efficiency, and analytical run biases, including batch effects and signal drifts researchgate.netmdpi.combioconductor.orgnih.govfrontiersin.org. Common normalization strategies applied to GC-MS metabolomics data include normalization to sample mass or to the total peak area (TPA) researchgate.netmdpi.com. Another proposed approach is normalization to the total derivatized peak area (TDPA), which leverages the broad applicability of silylation as a universal derivatization method researchgate.net. While trimethylsilylation (e.g., with MSTFA) is widely used for its comprehensive metabolite coverage, it can introduce technical errors for certain metabolite classes, necessitating robust normalization strategies mdpi.com. The overarching goal of normalization is to remove undesirable sample-to-sample variation and to adjust the variance of different metabolites, thereby reducing heteroscedasticity and improving the reliability of downstream statistical analysis nih.gov. Additional preprocessing considerations include strategies for handling missing values, such as the "modified 80% rule," and the application of various scaling and transformation methods to optimize the data for multivariate statistical analysis nih.govfrontiersin.org.

Applications in Chemical Biology and Metabolomics Research

Role in Plant Metabolomics and Phytochemical Profiling

Glucose oxime hexakis(trimethylsilyl) is a significant target analyte in plant metabolomics, enabling the identification and quantification of various plant sugars and related compounds. Its detection confirms the presence of glucose moieties derived from the hydrolysis of glycosides or as free sugars within plant extracts. For instance, in studies of Okinawan pineapple cultivars, the sugar moiety of hydrolyzed glycosides was confirmed as D-glucose through GC-MS analysis of its methoximated and trimethylsilylated derivative mdpi.comresearchgate.net. Similarly, it has been identified in the phytochemical profiling of mango leaf extracts and Annona muricata leaves, highlighting its presence as a key sugar derivative researchgate.netchemijournal.com. The compound's consistent detection underscores its importance in characterizing the carbohydrate fraction of plant metabolomes and profiling phytocompounds researchgate.netijpsr.com.

Analysis of Glycosidically Bound Compounds and Hydrolyzed Carbohydrates

The derivatization of glucose into glucose oxime hexakis(trimethylsilyl) is pivotal for analyzing glycosidically bound compounds. These compounds, which are often non-volatile in their native form, are hydrolyzed to release their volatile aglycones and their sugar moieties (e.g., glucose). The released glucose is then derivatized and analyzed by GC-MS to confirm the sugar component of the original glycoside mdpi.comresearchgate.netmdpi.com. This approach allows for the identification of the sugar backbone in various plant glycosides, such as eugenol-O-β-D-glucopyranoside and chavicol-O-β-D-glucopyranoside in pineapple, where D-glucose was confirmed as the sugar moiety mdpi.com. This method is crucial for understanding the diversity and functions of natural glycosides in plants.

Identification and Quantification of Glucose Moieties in Complex Biological Matrices

In complex biological matrices, the formation of glucose oxime hexakis(trimethylsilyl) is essential for accurate identification and quantification of glucose. This derivatization strategy ensures that glucose, a highly polar and thermally unstable compound, can be reliably detected by GC-MS without issues such as multiple peak formation from tautomers, which can complicate analysis nih.govcore.ac.ukpsu.edu. It allows for precise measurement of glucose levels in various samples, including plant tissues and even urine, contributing to comprehensive metabolic profiling researchgate.netnih.govcore.ac.uk. Studies have shown that even in the presence of other metabolites like amino acids, the derivatization products for monosaccharides can be altered, emphasizing the need for carefully optimized derivatization protocols to achieve accurate results researchgate.net.

Contributions to Understanding Metabolic Pathways and Carbohydrate Turnover

By enabling the robust detection of glucose, this derivatized form contributes significantly to understanding carbohydrate metabolism and turnover within biological systems. Glucose is a central metabolite in numerous pathways, including glycolysis, gluconeogenesis, and glycogenolysis, serving as a primary energy source and a building block for complex carbohydrates openstax.orguomustansiriyah.edu.iqlibretexts.orgwikipedia.orgnih.gov. Analyzing glucose levels and its derivatives provides insights into the activity of these pathways, how organisms manage energy storage, and respond to various physiological or environmental changes. For example, in studies of plant metabolism, the precise quantification of glucose and other sugars can reveal adaptations to stress or developmental stages chemijournal.com.

Chemical Reactivity and Stability Considerations in Research Applications

Stability of Trimethylsilyl (B98337) Ether Linkages under Analytical Conditions

Trimethylsilyl (TMS) ether linkages are widely employed in GC-MS analysis to improve the volatility and thermal stability of polar compounds, making them amenable to gas-phase separation tcichemicals.comcabidigitallibrary.orggcms.cz. For Glucose oxime hexakis(trimethylsilyl), all six potential hydroxyl positions (five from the glucose moiety and one from the oxime) are derivatized with TMS groups. While these derivatives are generally robust enough for GC analysis, their stability is a critical consideration.

TMS ethers are known to be sensitive to moisture and can undergo hydrolysis, which can lead to premature deprotection and affect the accuracy of quantitative analysis nih.govopenochem.orgsigmaaldrich.com. The presence of water can result in poor reaction yields and instability of the derivatized analytes sigmaaldrich.com. Furthermore, TMS ethers are comparatively less stable under acidic or basic conditions than bulkier silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers openochem.orgsigmaaldrich.comharvard.edunih.gov. This implies that strict anhydrous conditions are often required during derivatization and storage to maintain derivative integrity.

Storage conditions significantly impact the stability of TMS derivatives. Research indicates that the stability can vary, with derivatives remaining stable for 12 hours at 4 °C but extending to 72 hours when stored at -20 °C nih.gov. This highlights the necessity of appropriate storage protocols to minimize degradation over time, particularly for large batches of samples.

A generalized comparison of silyl ether stability to acidic media:

Silyl Ether TypeRelative Stability to Acid-Catalyzed Hydrolysis
TMS1
TES64
TBS20,000
TIPS700,000
TBDPS5,000,000

(Adapted from harvard.edu)

Hydrolytic Stability of Oxime Functionality

The oxime functionality (C=N–OH) is introduced to carbohydrate molecules, such as glucose, to resolve the issue of multiple anomeric forms that can lead to numerous peaks in chromatograms upon direct silylation restek.comrestek.comchromforum.org. Once formed, the oxime group in Glucose oxime hexakis(trimethylsilyl) exhibits notable hydrolytic stability.

Oximes are generally more resistant to hydrolysis than their analogous imine and hydrazone counterparts, especially in aqueous environments wikipedia.orgdiva-portal.orgnih.govnih.govresearchgate.net. This enhanced stability is attributed to the electronegativity of the oxygen atom attached to the imine nitrogen, which inductively disfavors protonation of the imine nitrogen, a key step in the hydrolysis mechanism nih.govnih.govresearchgate.net. Despite their relative stability, oximes can still undergo hydrolysis, typically under acidic conditions and elevated temperatures, regenerating the original carbonyl compound (glucose) and hydroxylamine (B1172632) wikipedia.org. The pH of the solution plays a significant role in influencing the hydrolytic stability, with half-lives spanning a wide range depending on the conditions nih.gov.

A comparison of the hydrolytic stability of various carbon-nitrogen double bond conjugates is provided in the table below, illustrating the superior stability of oximes:

Conjugate TypeRelative Hydrolytic Stability (at pD 7.0, reference: oxime = 1)
Methylhydrazone~1/600
Acetylhydrazone~1/300
Semicarbazone~1/160
Oxime1
Trialkylhydrazonium ionExceptionally High

(Adapted from nih.govnih.gov)

This table indicates that oximes offer a good balance of stability for analytical applications, being significantly more stable than simple hydrazones.

Influence of Matrix Effects and Co-Eluting Compounds on Derivatization and Analysis

Matrix effects represent a substantial challenge in GC-MS metabolomic profiling, including the analysis of derivatized carbohydrates like Glucose oxime hexakis(trimethylsilyl) mdpi.comnih.govresearchgate.net. These effects can lead to signal suppression or, less commonly, signal enhancement, directly impacting the accuracy of quantification mdpi.comnih.govresearchgate.net.

For trimethylsilylated carbohydrates and organic acids, signal suppression or enhancement due to matrix effects typically does not exceed a factor of ~2, although amino acids can be more severely affected mdpi.comnih.govresearchgate.net. The primary causes of these interferences are believed to be incomplete transfer of derivatized compounds during the injection process and interactions between compounds at the initial stages of chromatographic separation mdpi.comnih.govresearchgate.net. These issues are particularly prevalent in complex biological samples where diverse endogenous compounds can interfere with the derivatization efficiency or chromatographic behavior of the analyte.

To mitigate matrix effects, sample clean-up steps, such as solid-phase extraction (e.g., C18 cartridges), can be employed prior to derivatization and analysis. This helps reduce the concentration of interfering polar compounds in the extract tesisenred.net. For highly accurate quantification, especially in complex matrices, the use of isotopically labeled internal standards is highly recommended. These standards behave identically to the analyte during sample preparation and analysis, allowing for precise normalization and correction of signal variations caused by matrix effects or inconsistent derivatization yields nih.govmasonaco.org.

A study evaluating the reproducibility of metabolite profiling, including Glucose oxime hexakis(trimethylsilyl) (GOX), indicated varying relative standard deviations (RSDs) depending on the metabolite and its concentration.

Table: Representative Relative Standard Deviation (RSD) for Glucose Oxime Hexakis(trimethylsilyl) (GOX) and other metabolites in a metabolomics study

MetaboliteRelative Standard Deviation (RSD) (%)
Glucose oxime hexakis(trimethylsilyl) (GOX)7.8 researchgate.net
2-Amino-4,6-bis(1,1-dimethylethyl)-phenol (AMEP)174.9 researchgate.net
Other metabolites (general range)Below 60% (for >86% of metabolites) researchgate.net

(Data from researchgate.net)

This data highlights that while GOX can be quantified with reasonable precision (7.8% RSD), other metabolites can show much higher variability, underscoring the challenges in complex sample analysis and the need for robust methods.

Potential for Trans-silylation or Other Secondary Reactions

While derivatization aims to create a stable and volatile form of the analyte, the multi-step process for forming Glucose oxime hexakis(trimethylsilyl) and the inherent reactivity of silyl groups can lead to secondary reactions or artifact formation.

A primary concern with sugar derivatization is the anomeric equilibrium of reducing sugars in solution, which can lead to multiple derivatized peaks if not addressed chromforum.orgmasonaco.org. The initial oximation step, by reacting the carbonyl group of glucose with hydroxylamine, is designed to reduce the number of these tautomeric forms to predominantly two syn and anti isomers of the oxime restek.comrestek.comchromforum.orgnih.gov. However, even after oximation, these two isomers may persist, resulting in two distinct chromatographic peaks for what is essentially a single sugar derivative chromforum.orgmasonaco.org. For quantitative accuracy, it is imperative to integrate the areas of all relevant anomeric/isomeric peaks chromforum.org.

Trans-silylation, the exchange of silyl groups between different molecules, is a known phenomenon in silylation chemistry. While not explicitly detailed for Glucose oxime hexakis(trimethylsilyl) in the provided context, the general principles of silylation suggest its possibility, particularly in the presence of active hydrogens or under specific catalytic conditions research-solution.comresearchgate.net. Incomplete derivatization or degradation of the fully silylated product can also be considered secondary reactions, potentially leading to lower silylated forms and complicating analysis nasa.gov. Artifact formation, including unexpected derivatives or by-products, has been observed in trimethylsilyl derivatization, which can be due to factors like free radical reactions or high temperatures during analysis researchgate.net. Careful optimization of derivatization conditions (e.g., reagent concentration, reaction time, temperature) and judicious selection of GC-MS parameters (e.g., injector temperature, column type) are essential to minimize such undesirable secondary reactions and ensure the fidelity of the derivatized analyte.

Theoretical and Computational Studies of Silylated Sugar Oximes

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, such as force-field calculations and quantum chemical methods, are employed to investigate the three-dimensional structures and conformational preferences of silylated sugar oximes. For sugar derivatives, the presence of multiple rotatable bonds and the potential for isomerism (e.g., syn and anti isomers of the oxime) necessitate a thorough conformational analysis nih.govnist.govnist.govnih.gov.

In the context of silylated sugar oximes, including the glucose oxime derivative, the derivatization process often results in the formation of syn (E) and anti (Z) isomers at the oxime functionality. These isomers can exhibit different chromatographic retention times in GC analysis nih.govnist.govnist.govnih.gov. While experimental gas chromatography (GC) can separate these isomers, molecular modeling helps predict their relative stabilities and interconversion pathways. For instance, studies on silylated oximes have shown that the observed regioselectivities in silylation might be influenced by the silylation agent, which can be rationalized through ab initio predictions on the relative energies of silylated products. Computational approaches like GIAO-DFT (Gauge-Independent Atomic Orbital-Density Functional Theory) have been used to predict accurate NMR parameters for glucose derivatives, which can then be correlated with their specific conformations.

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for delving into the electronic structure and energetics of silylated sugar oximes. These calculations provide detailed information about molecular orbitals, charge distribution, vibrational frequencies, and reaction energies.

For various aliphatic oxime derivatives, including silyl (B83357) oxime ethers, DFT calculations have been utilized to evaluate structure-reactivity relationships, often at levels such as B3LYP/6-311+G(d,p). These computations can reveal the chemical reaction centers within the molecules, providing an atomic-level understanding of their behavior. Furthermore, DFT calculations have been used to support experimental observations regarding hydrogen transfer pathways and fragmentation processes in related oxime esters, highlighting their utility in understanding electronic rearrangements and energetic landscapes. The inclusion of specific heteroatoms in cyclic compounds, for example, has been shown computationally to influence alkyne geometries, illustrating how electronic effects can modulate molecular properties and reactivity within a broader class of silylated compounds.

Prediction of Spectroscopic Signatures (e.g., Mass Fragmentation Patterns)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of silylated sugar oximes, particularly their mass fragmentation patterns. Electron ionization (EI) mass spectrometry is a primary technique for characterizing these derivatives, and theoretical predictions aid in identifying characteristic fragment ions and understanding their formation mechanisms nist.gov.

For glucose oxime hexakis(trimethylsilyl), characteristic mass spectrometric chain cleavage fragmentations are observed. Computational studies on silylated oximes and silyl oxime ethers have helped elucidate fragmentation reactions, such as the McLafferty rearrangement, which can occur in odd-electron positive ions. These studies utilize density functional theory to model the fragmentation processes and compare predicted fragment ions with experimental GC-TOF MS data. Mass spectral libraries and fragmentation rules compiled from extensive research over decades, including those for trimethylsilylated sugars, provide diagnostic fragment ions, neutral losses, and typical ion ratios, assisting in substructure assignment and identification of unknown compounds.

Table 1: Predicted Mass Fragmentation Ions for Glucose Oxime Hexakis(trimethylsilyl) (Hexakis-O-TMS-Oxime Derivative of Glucose)

Fragment Ion Typem/z (Relative to Glucose Oxime Hexakis(trimethylsilyl))DescriptionReference
M-15M - [CH3]Loss of a methyl group from a TMS moiety. nist.gov
McLafferty-type rearrangementVariable, characteristic ionsRearrangement involving hydrogen transfer and cleavage, indicative of specific structural features.
Chain cleavagesVarious characteristic ionsFragments resulting from cleavage of the carbon backbone, revealing structural features and positions of substituents. nist.gov
Predicted Glucose Oxime Hexakis-O-TMS (G1 & G2)Prominent mass ions as per referenced studiesSpecific predicted fragmentation ions for the open-chain oxime-hexakis-O-TMS derivatives of glucose.

The MS fragment patterns of Glucose oxime hexakis(trimethylsilyl) have been experimentally confirmed to be identical to those of authentic D-glucose derivatives, emphasizing the analytical robustness of this derivatization chemeo.com. Computational studies continue to refine the understanding of these complex fragmentation pathways.

Elucidation of Derivatization Reaction Mechanisms via Computational Methods

Computational methods are invaluable for elucidating the intricate mechanisms of derivatization reactions, such as the formation of silylated sugar oximes. This involves understanding the sequential steps of oxime formation from reducing sugars and subsequent silylation of the hydroxyl groups.

The process of forming glucose oxime hexakis(trimethylsilyl) typically involves two key steps: initial oximation of the carbonyl group of glucose with hydroxylamine (B1172632), followed by trimethylsilylation of the resulting hydroxyl groups nih.gov. Computational studies can provide insights into the energetics of these reactions, the transition states involved, and the factors governing regioselectivity and stereoselectivity. For instance, ab initio predictions have been used to rationalize the observed regioselectivities during the silylation of sugars, suggesting that these are often induced by the silylation agent itself rather than reflecting a kinetic vs. thermodynamic product distribution.

In the case of oxime formation, computational models can support the understanding of how the reaction converts ketones and aldehydes into oximes, locking reducing sugars in open-chain configurations to prevent multiple chromatographic peaks from tautomers nih.govnih.gov. Subsequent silylation, often with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or chlorotrimethylsilane (B32843) (TMSCl), is crucial for increasing volatility for GC analysis nist.govnist.gov. Computational chemistry can investigate the precise interactions between the silylating agents and the sugar oxime functionalities, providing a mechanistic basis for the observed efficiency and product distribution, including the formation of syn and anti isomers nist.govnih.gov. Computational efforts also help in understanding how to avoid artifacts in derivatization, for example, by converting carbonyl groups to oximes before silylation.

Structure-Reactivity Relationship Investigations within the Silylated Oxime Class

Investigating structure-reactivity relationships (SAR) within the silylated oxime class is a core application of computational chemistry. By correlating structural features with physicochemical properties or reactivity, these studies can guide the design of new derivatives with desired characteristics.

DFT methods have been successfully employed to evaluate the structure-reactivity relationships of various oxime derivatives, identifying key chemical reaction centers and providing an atomic-level understanding of their interactions. While directly applied to aliphatic oximes, these principles are broadly applicable to complex silylated sugar oximes, including Glucose oxime hexakis(trimethylsilyl).

For silylated sugar oximes, the existence of syn and anti isomers directly relates to the structure and can influence chromatographic behavior, with computational predictions helping to understand these retention characteristics nist.govnih.gov. Beyond analytical applications, computational studies can explore how structural modifications to the silylated oxime backbone affect chemical transformations or interactions with other molecules. For example, in the broader context of sugar derivatives, computational studies support experimental observations regarding the influence of structural factors on reaction pathways and stereoselectivity. The choice of silylation agent and reaction conditions can lead to different regioselectivities, which can be computationally modeled and explained. Furthermore, the general concept of quantitative structure-activity relationship (QSAR) modeling, often employing computational descriptors, is a testament to how theoretical studies can correlate molecular structure with specific activities, laying groundwork for predicting the behavior of novel silylated oximes. The specific Z/E outcome of certain reactions involving sugar oximes is directly determined by the structure of the coupling oximes, a relationship that can be probed and understood computationally.

Emerging Research Avenues and Methodological Challenges

Development of Novel Derivatization Reagents with Enhanced Properties

Current derivatization protocols for saccharides, including the formation of Glucose oxime hexakis(trimethylsilyl), often utilize reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) nih.govmdpi.com. While effective, these methods can lead to the formation of multiple isomeric products (e.g., syn- and anti- isomers from oximes), complicating chromatogram interpretation and quantification ajrsp.comrestek.commdpi.comrestek.comchromforum.org.

Research is ongoing to develop novel derivatization reagents or modify existing protocols to enhance properties such as derivatization yield, stability of derivatives, and simplification of chromatographic profiles. For instance, alternative silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) combined with tert-butyldimethylchlorosilane (TBDMCS) have been explored, which can offer better separation of analytes and more stable derivatives, yielding characteristic fragment ions plos.org. The goal is to obtain a single, stable derivative for each compound to streamline quantification and identification. Additionally, while trimethylsilylation is widely used, other derivatization methods such as acetylation, trifluoroacetylation, and alditol acetylation are also employed, each with its own advantages and disadvantages in terms of volatility, thermal stability, and number of resulting peaks ajrsp.comrestek.comrestek.comresearch-solution.com. Microwave-assisted silylation is also being investigated to reduce reaction times, though it may risk degradation of unstable metabolites semanticscholar.org.

Integration with Multi-Omics Data Platforms (e.g., Proteomics, Transcriptomics)

Metabolomics data, particularly those generated through GC-MS analysis of metabolites like glucose oxime hexakis(trimethylsilyl), are increasingly integrated with other 'omics' data, such as proteomics and transcriptomics, to provide a more holistic understanding of biological systems. This integration is crucial for deciphering complex metabolic pathways and their regulation. For example, analysis of glucose oxime hexakis(trimethylsilyl) can provide insights into glucose metabolism, which can then be correlated with gene expression data (transcriptomics) related to glucose transporters or enzymes involved in glycolysis, or with protein abundance data (proteomics) of these same enzymes nih.govmdpi.com. This multi-omics approach allows researchers to link changes in metabolite levels to upstream genetic or protein-level events, offering a systems-level view of cellular processes. Such integration is vital in diverse fields, including disease etiology, drug discovery, and biomarker identification, providing a comprehensive picture beyond individual 'omics' layers.

Addressing Analytical Variability and Batch Effects in Large-Scale Studies

Large-scale metabolomics studies employing GC-MS for the analysis of derivatized metabolites, including Glucose oxime hexakis(trimethylsilyl), face significant challenges related to analytical variability and batch effects. These issues can arise from various sources, such as manual sample preparation, differences in derivatization time for large batches, column degradation, and ion source contamination over extended analysis periods semanticscholar.orggcms.cznih.govresearchgate.net. Such variations can compromise data quality and reproducibility, particularly in epidemiological studies involving numerous samples analyzed over weeks or months nih.gov.

To mitigate these challenges, several strategies are employed:

Quality Control (QC) Samples: Pooled QC samples, representing the average metabolome of the study samples, are frequently analyzed throughout a batch to monitor analytical stability, assess variance, and detect drift in signal over time ljmu.ac.ukfuturelearn.comthermofisher.comnih.gov.

Internal Standards (IS): The use of internal standards helps to normalize data and account for variations in sample preparation and instrument response nih.govljmu.ac.ukresearchgate.net. However, it has been noted that IS-based normalization may not always outperform other approaches, as batch effects can vary by chemical class nih.gov.

Automation: Fully automated online derivatization protocols minimize human error, reduce time differences between derivatization and injection, prevent metabolite degradation during sample waiting times, and significantly improve reproducibility semanticscholar.orggcms.czthermofisher.com. Automated systems can achieve lower relative standard deviations (RSDs) compared to manual methods semanticscholar.orgthermofisher.com.

Randomization: Randomizing the order of sample analysis helps to distribute batch effects evenly across study groups, preventing systematic bias ljmu.ac.uk.

Data Normalization and Pre-processing: Advanced statistical methods and data pre-processing techniques are applied to correct for batch-to-batch variation and other systematic errors nih.govljmu.ac.ukresearchgate.netnih.gov.

For Glucose oxime hexakis(trimethylsilyl) (GOX), RSD values in GC-MS metabolomics studies have been reported as low as 7.8% researchgate.netnih.gov, demonstrating the feasibility of achieving high precision with proper quality control measures. However, matrix effects, which can cause signal suppression or enhancement, remain a concern, especially for carbohydrates and organic acids, and can be influenced by compound concentrations and injection parameters mdpi.comresearchgate.net.

Exploration of Alternative Chromatographic and Spectroscopic Detection Methods

While GC-MS with trimethylsilyl (B98337) derivatization remains a cornerstone for glucose analysis, especially via Glucose oxime hexakis(trimethylsilyl), researchers are continuously exploring alternative chromatographic and spectroscopic detection methods to overcome existing limitations or gain complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly for larger 'small molecules' and polar metabolites, as it generally does not require derivatization restek.comgcms.cznih.govresearchgate.net. LC-MS can offer advantages for compounds that are difficult to volatilize or are thermally unstable, and chemical derivatization can still be used to enhance MS response and separation of isomers nih.govcambridge.org.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): HPAEC-PAD offers improved sensitivity and specificity for sugar analysis without the need for derivatization, providing an alternative to GC-MS nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a non-destructive method for metabolite identification and quantification, providing structural information without derivatization chemijournal.com.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is another technique for separating and detecting sugars, offering advantages in terms of simplicity, short analysis time, and low sample consumption researchgate.net.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This advanced GC technique provides significantly higher resolution and peak capacity compared to conventional GC-MS, enabling better separation of complex carbohydrate mixtures, including the various isomers formed from derivatized sugars like glucose oxime nih.govuliege.be. This can lead to the identification of previously unresolved components and more detailed metabolic profiles.

These alternative and complementary methods contribute to a more comprehensive understanding of the metabolome, allowing researchers to choose the most suitable platform based on the specific analytical challenges and research objectives.

Expanding Research Applications to Diverse Chemical and Biological Systems

The analysis of glucose, often facilitated by derivatization to Glucose oxime hexakis(trimethylsilyl), is critical across a wide spectrum of research applications beyond traditional human metabolomics.

Plant Metabolomics: GC-MS-based metabolite profiling is a rapidly growing technology in plant science, aiding in phenotyping, functional annotation of genes, and understanding plant responses to environmental factors. Glucose oxime hexakis(trimethylsilyl) has been used in studies of plant extracts, for example, in mango leaves and other plant materials chemijournal.comceon.rs.

Food Science: Analysis of sugars in food samples, such as fruit juices and honey, is important for quality control, authentication, and nutritional assessment restek.comchromforum.orguliege.be. The stability and detectability offered by TMS oxime derivatives make them suitable for quantifying various sugars in complex food matrices.

Microbiology: Understanding microbial metabolism of glucose is crucial in studying microbial physiology, fermentation processes, and host-microbe interactions mdpi.com. GC-MS analysis of glucose derivatives can provide insights into glucose consumption and production of related metabolites by microorganisms nih.govmdpi.com.

Environmental Science: Saccharides in marine aerosols, for instance, can be indicative of biological activity, and their analysis often involves GC-MS with derivatization to compounds like glucose oxime hexakis(trimethylsilyl) nih.gov.

Biomarker Discovery: The precise quantification of glucose and related metabolites, made possible by GC-MS and its derivatives, is vital for identifying potential biomarkers in various diseases, including metabolic disorders like diabetes and cancer plos.orgmdpi.comnih.gov. This allows for the investigation of energy metabolism in different biological contexts.

The ability to accurately quantify glucose as its derivatized form, Glucose oxime hexakis(trimethylsilyl), facilitates robust metabolic profiling across these diverse systems, contributing to a deeper understanding of biochemical processes in health and disease.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing glucose oxime hexakis(trimethylsilyl), and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves sequential silylation of glucose oxime derivatives. Key steps include:

  • Oxime Formation : Reacting D-glucose with hydroxylamine to form glucosamine oxime (C₆H₁₃NO₆) under controlled pH (7–8) and temperature (60–80°C) to preserve stereochemistry .
  • Silylation : Protecting hydroxyl and oxime groups with trimethylsilyl (TMS) reagents (e.g., hexamethyldisilazane) in anhydrous conditions. Excess TMS reagent and catalytic bases (e.g., pyridine) improve derivatization efficiency .
  • Purification : Use of size-exclusion chromatography or vacuum distillation to isolate the hexakis-TMS derivative .
    • Data Insight : Incomplete silylation (e.g., pentakis-TMS derivatives) is common, requiring rigorous NMR (¹H/¹³C) and MS analysis to confirm hexakis substitution .

Q. How can NMR spectroscopy resolve structural ambiguities in glucose oxime hexakis(trimethylsilyl)?

  • Methodological Answer :

  • ¹H NMR : Look for TMS methyl proton signals (δ 0.1–0.3 ppm) and oxime proton (δ 7.5–8.5 ppm). Integration ratios confirm the number of TMS groups .
  • ¹³C NMR : Carbonyl carbon (C=O) shifts to δ 150–160 ppm upon oxime formation, while TMS-substituted carbons appear at δ 15–20 ppm .
  • 2D HSQC : Correlates oxime protons with adjacent carbons, distinguishing between α- and β-anomers .

Advanced Research Questions

Q. What analytical challenges arise in quantifying glucose oxime hexakis(trimethylsilyl) in complex matrices, and how can they be mitigated?

  • Methodological Answer :

  • Matrix Interference : Co-elution with other silylated carbohydrates (e.g., inositol-TMS derivatives) occurs in GC-MS. Use polar capillary columns (e.g., DB-5ms) and temperature gradients (50–300°C) to enhance resolution .
  • Quantification : Internal standards (e.g., deuterated TMS derivatives) improve accuracy. Calibration curves must account for detector response variability across silylated species .
    • Data Contradiction : Some studies report fragmentation of TMS groups under electron ionization (EI-MS), leading to underestimation. Chemical ionization (CI-MS) is recommended for intact molecular ion detection .

Q. How does the steric bulk of trimethylsilyl groups affect the reactivity of glucose oxime in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : TMS groups reduce nucleophilicity of the oxime nitrogen, limiting participation in Buchwald-Hartwig amination. Substituent effects are quantified via Hammett parameters (σ ≈ +0.07 for TMS) .
  • Mitigation Strategies : Use bulky ligands (e.g., XPhos) or microwave-assisted heating to accelerate sluggish reactions. Computational modeling (DFT) predicts transition states to optimize catalyst selection .

Q. What role does glucose oxime hexakis(trimethylsilyl) play in stabilizing metal nanoparticles for catalytic applications?

  • Methodological Answer :

  • Surface Coordination : The oxime group binds to Cu or Au nanoparticles via N–O–M interactions, preventing aggregation. TMS groups enhance hydrophobicity, improving dispersion in non-polar solvents .
  • Performance Metrics : In CO₂ electroreduction, TMS-functionalized catalysts show 2× higher C₂+ product selectivity compared to unmodified counterparts, attributed to optimized intermediate adsorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.